5-bromobicyclo[3.3.1]nonane-1-carboxamide
Overview
Description
5-Bromobicyclo[3.3.1]nonane-1-carboxamide is a compound that belongs to the bicyclo[3.3.1]nonane family. This class of compounds is known for its unique structural features and diverse biological activities. The bicyclo[3.3.1]nonane moiety is prevalent in many biologically active natural products, making it an attractive target for synthetic chemists .
Mechanism of Action
Target of Action
It is known that bicyclo[331]nonane derivatives can interact with various biological targets due to their unique structural characteristics .
Mode of Action
The mode of action of 5-bromobicyclo[33It’s known that the bicyclo[331]nonane core structure can form strong to weak hydrogen bonds, which can significantly impact the intermolecular interactions . This could potentially influence the compound’s interaction with its targets.
Result of Action
The molecular and cellular effects of 5-bromobicyclo[33It’s known that bicyclo[331]nonane derivatives have been explored for their potential anticancer activities .
Preparation Methods
The synthesis of 5-bromobicyclo[3.3.1]nonane-1-carboxamide can be achieved through various synthetic routes. One common method involves the multicomponent reaction of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This reaction typically requires specific reaction conditions, such as the presence of a catalyst and controlled temperature. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
5-Bromobicyclo[3.3.1]nonane-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Bromobicyclo[3.3.1]nonane-1-carboxamide has several scientific research applications:
Chemistry: It is used in asymmetric catalysis and as a building block for more complex molecules.
Biology: The compound has shown potential as an anticancer agent due to its unique structural features.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the synthesis of ion receptors, metallocycles, and molecular tweezers.
Comparison with Similar Compounds
5-Bromobicyclo[3.3.1]nonane-1-carboxamide can be compared with other similar compounds, such as:
9-Borabicyclo[3.3.1]nonane: Used as a metal-free catalyst for hydroboration reactions.
Disiamylborane: Commonly employed in Suzuki–Miyaura coupling reactions.
Dicyclohexylborane: Another reagent used in Suzuki–Miyaura coupling reactions.
These compounds share the bicyclo[3.3.1]nonane core structure but differ in their functional groups and specific applications.
Properties
IUPAC Name |
5-bromobicyclo[3.3.1]nonane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO/c11-10-5-1-3-9(7-10,8(12)13)4-2-6-10/h1-7H2,(H2,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAVOJYNTJPTLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCC(C1)(C2)Br)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401327697 | |
Record name | 5-bromobicyclo[3.3.1]nonane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401327697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24827395 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
56031-29-9 | |
Record name | 5-bromobicyclo[3.3.1]nonane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401327697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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